(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c29-22(18-6-8-19(9-7-18)25-10-3-4-11-25)26-13-15-27(16-14-26)23(30)21-17-20-5-1-2-12-28(20)24-21/h3-4,6-11,17H,1-2,5,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCJWWYTQJJYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone , with the molecular formula and a molecular weight of approximately 403.486 g/mol, is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrrole ring : Known for its role in various biological activities.
- Benzoyl group : Often linked to enhanced lipophilicity and biological activity.
- Piperazine ring : Commonly associated with neuroactive compounds.
- Tetrahydropyrazolo[1,5-a]pyridine moiety : Contributes to its pharmacological profile.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O2 |
| Molecular Weight | 403.486 g/mol |
| IUPAC Name | (4-pyrrol-1-ylphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
InChI Key
The InChI key for this compound is ZKCJWWYTQJJYHU-UHFFFAOYSA-N .
Antitumor Activity
Research indicates that derivatives of pyrazoles exhibit significant antitumor properties. The compound under discussion may share this characteristic due to the presence of the tetrahydropyrazolo structure. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented extensively. Pyrazole derivatives can modulate inflammatory pathways, suggesting that this compound could possess similar effects .
Antibacterial Properties
Studies have highlighted the antibacterial activity of pyrazole derivatives against a range of pathogens. The structural features of the compound may enhance its interaction with bacterial targets, leading to effective inhibition .
The biological activity of this compound may be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have shown efficacy against kinases like BRAF and EGFR.
- Apoptotic Pathways : Induction of apoptosis in cancer cells has been observed with related structures.
Study on Antitumor Activity
In a study involving various pyrazole derivatives, one compound demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells when used in combination with doxorubicin. The results indicated a synergistic effect that enhanced the overall cytotoxicity compared to doxorubicin alone .
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of pyrazole derivatives showed that compounds with similar structures significantly reduced pro-inflammatory cytokines in vitro. This suggests that our target compound may also exhibit such properties .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that derivatives of this compound may act as serotonin receptor modulators, suggesting potential antidepressant effects. These properties are crucial for developing new treatments for mood disorders, particularly in the context of serotonin's role in regulating mood and anxiety.
Antioxidant Properties
The compound exhibits notable antioxidant activity, which is essential for combating oxidative stress and related diseases. Its ability to scavenge free radicals can enhance cellular defense mechanisms, making it a candidate for further exploration in conditions linked to oxidative damage.
Antimicrobial Activity
Preliminary studies have shown that the compound possesses significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. The piperazine moiety enhances its interaction with bacterial targets, indicating a promising avenue for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of the compound. Variations in substituents on the pyrazolo and piperazine rings can significantly affect potency and selectivity against specific biological targets. Key insights include:
- Substituent Effects : The introduction of electron-withdrawing groups can enhance binding affinity to target proteins.
- Ring Modifications : Alterations in ring size or saturation may lead to improved pharmacokinetic properties.
Case Study 1: Antidepressant Development
A study conducted on derivatives of this compound demonstrated their efficacy in modulating serotonin receptors. These findings suggest potential applications in developing novel antidepressants that target serotonin pathways more effectively than existing therapies.
Case Study 2: Antioxidant Applications
Research has highlighted the antioxidant properties of similar compounds, demonstrating their ability to reduce oxidative stress markers in vitro. This opens avenues for investigating their use in neurodegenerative diseases where oxidative stress plays a pivotal role.
Case Study 3: Antimicrobial Research
In vitro studies have shown that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. This research points towards potential applications in treating drug-resistant strains of tuberculosis.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Antioxidant | Scavenging free radicals; enhancing cellular defense | |
| Antimicrobial | Significant activity against Mycobacterium tuberculosis | |
| Hepatitis B Inhibition | Acts as an allosteric modulator of core proteins |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound’s piperazine core is a common feature in many bioactive molecules due to its ability to enhance solubility and serve as a conformational scaffold. Below is a comparative analysis of its structural analogs:
Table 1: Structural Comparison of Piperazine-Containing Heterocycles
*Molecular weights calculated from formulas where possible.
Substituent Effects
- Electron-Rich vs. Electron-Deficient Groups : The target compound’s 4-(1H-pyrrol-1-yl)benzoyl group is electron-rich due to the pyrrole ring, which may enhance π-π stacking interactions in biological targets. In contrast, analogs like Compound 5 () feature a trifluoromethylphenyl group, which is electron-withdrawing and may improve metabolic stability .
Heterocyclic Ring Systems
- Pyrazolo-pyridine vs. Pyrazolo-pyrimidine : The target’s 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring introduces partial saturation, which could reduce planarity and improve bioavailability compared to the fully aromatic pyrazolo-pyrimidine in Y509-5463 .
- Indole vs. Pyrazole : The indole moiety in ’s compound offers a planar aromatic system, which may favor interactions with hydrophobic binding pockets, unlike the pyrazole in the target compound .
Inferred Bioactivity
- Ferroptosis Induction : Compounds with piperazine and heterocyclic motifs (e.g., ’s FINs) may disrupt redox homeostasis, though this requires experimental validation .
- Kinase Inhibition: Pyrazolo-pyridine derivatives are known to target kinases; the partial saturation in the target compound could modulate selectivity .
Preparation Methods
Structural and Molecular Overview
The target compound features a bifunctional methanone core linking a 4-(1H-pyrrol-1-yl)benzoyl-piperazine moiety to a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine system. Its molecular formula is $$ \text{C}{23}\text{H}{25}\text{N}5\text{O}2 $$, with a molecular weight of 403.5 g/mol. The presence of both piperazine and pyrazolo-pyridine groups necessitates careful regioselective coupling to avoid side reactions.
Synthetic Strategies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
- 4-(4-(1H-Pyrrol-1-yl)benzoyl)piperazine : Synthesized via acylation of piperazine with 4-(1H-pyrrol-1-yl)benzoyl chloride.
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl chloride : Prepared through cyclization of hydrazine derivatives with cyclic ketones.
Coupling these fragments via a nucleophilic acyl substitution forms the methanone bridge.
Stepwise Synthesis
Synthesis of 4-(1H-Pyrrol-1-yl)benzoyl Chloride
A reported method involves reacting 4-(1H-pyrrol-1-yl)benzoic acid with thionyl chloride ($$ \text{SOCl}2 $$) under reflux (70–80°C) for 4–6 hours. Excess $$ \text{SOCl}2 $$ is removed via distillation to yield the acyl chloride as a light orange oil.
Piperazine Acylation
The acyl chloride is reacted with piperazine in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine ($$ \text{Et}_3\text{N} $$) is added to scavenge HCl, yielding 4-(4-(1H-pyrrol-1-yl)benzoyl)piperazine.
Preparation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl Chloride
Cyclocondensation of 2-hydrazinopyridine with cyclohexanone in acetic acid forms the pyrazolo-pyridine core. Subsequent chlorination with oxalyl chloride ($$ \text{ClCO}_2\text{COCl} $$) in DCM provides the acyl chloride derivative.
Final Coupling Reaction
The two acyl chloride intermediates are coupled using a Schlenk line under inert atmosphere. Equimolar amounts of each fragment are stirred in anhydrous tetrahydrofuran (THF) with $$ \text{Et}_3\text{N} $$ at −10°C for 12 hours. The product is isolated via vacuum filtration and recrystallized from ethanol.
Optimization and Reaction Monitoring
Critical Parameters
- Temperature Control : Coupling reactions require strict temperature control (−10°C) to prevent dimerization.
- Solvent Purity : Anhydrous THF with <50 ppm water ensures high yields (≥85%).
- Stoichiometry : A 1:1.05 molar ratio of piperazine to pyrazolo-pyridine acyl chloride minimizes unreacted starting material.
Purification and Characterization
Purification Techniques
Challenges and Mitigation
Applications and Derivatives
The compound’s piperazine and pyrazolo-pyridine motifs are associated with kinase inhibition and antimicrobial activity. Derivatives with trifluoroacetate counterions (e.g., LIF509446067) show enhanced solubility for biological assays.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Condensation : Reacting a benzoyl-piperazine precursor with a tetrahydropyrazolo-pyridine derivative under reflux conditions (e.g., xylene, 25–30 hours) .
Coupling : Use of coupling agents like DCC/DMAP or carbodiimides to form the methanone bridge .
Purification : Recrystallization from ethanol or methanol, monitored via thin-layer chromatography (TLC) .
Key Parameters :
- Solvent choice (polar aprotic solvents enhance reactivity).
- Temperature control (reflux conditions critical for cyclization).
- Catalysts (e.g., palladium for cross-coupling steps) .
Q. Which spectroscopic and chromatographic techniques are used for structural characterization?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm piperazine and pyrazolo-pyridinone ring connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
- HPLC-PDA : Ensures purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. How can researchers resolve low yields during the final coupling step?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
- Protecting groups : Temporarily block reactive sites on the pyrrole or piperazine rings .
- Solvent optimization : Switching to DMF or DMSO enhances solubility of intermediates .
Example Optimization Table :
| Condition | Yield (%) | Reference |
|---|---|---|
| Xylene, 24h reflux | 45 | |
| DMF, microwave, 150°C | 72 |
Q. How should contradictory biological activity data (e.g., varying IC50 values) be analyzed?
- Methodological Answer : Contradictions may stem from assay variability or target promiscuity. Mitigation steps:
Replicate assays : Use orthogonal methods (e.g., fluorescence polarization vs. ELISA) .
Purity validation : Confirm compound integrity via HPLC and LC-MS .
Target specificity profiling : Screen against related enzymes (e.g., kinases vs. phosphatases) .
Case Study : Pyrazolo-pyridinone derivatives showed conflicting APN inhibition; orthogonal SPR assays resolved false positives from fluorescence artifacts .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like aminopeptidase N (APN) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns .
- QSAR Models : Correlate substituent effects (e.g., nitro groups) with activity trends .
Critical Consideration : Validate predictions with mutagenesis studies (e.g., alanine scanning of APN active sites) .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
- Methodological Answer : Follow ISO 14507 guidelines for soil/water partitioning studies:
- Hydrolysis Stability : Test at pH 3–9 to simulate environmental conditions .
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS .
- Ecotoxicity : Use Daphnia magna or Vibrio fischeri assays for acute toxicity thresholds .
Data Contradiction Analysis
Q. Why might this compound exhibit divergent activity in cell-based vs. cell-free assays?
- Methodological Answer : Differences often arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
